Single-Enantiomer Purity vs. Racemic Mixture: Impact on Chiral Synthesis and Analytical Validity
The (R)-enantiomer (CAS 169520-45-0) is supplied at 97% HPLC purity as a single stereoisomer . In contrast, racemic 2-methoxy-3-phenylpropanoic acid (CAS 78814-96-7) contains 0% enantiomeric excess and is unsuitable for applications requiring defined chirality. The use of racemic material in CDA applications yields a 1:1 mixture of diastereomers that cannot be resolved by simple integration, invalidating absolute-configuration determination [1].
| Evidence Dimension | Enantiomeric composition (ee, %) |
|---|---|
| Target Compound Data | ≥97% ee (single enantiomer by HPLC) |
| Comparator Or Baseline | Racemic 2-methoxy-3-phenylpropanoic acid (CAS 78814-96-7): 0% ee |
| Quantified Difference | Δee ≥ 97 percentage points |
| Conditions | HPLC analysis; commercial supplier specification |
Why This Matters
For chiral synthesis and CDA use, a single enantiomer is mandatory; the racemic form introduces an unresolvable stereochemical ambiguity that renders analytical and synthetic outputs non-interpretable.
- [1] Tamp, S., Danilas, K., Kreen, M., Vares, L., Kiirend, E., Vija, S., Pehk, T., Parve, O., & Metsala, A. (2008). A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. Journal of Molecular Structure: THEOCHEM, 851(1–3), 84–91. https://doi.org/10.1016/j.theochem.2007.10.045 View Source
